MK-1496
Description
MK-1496 is a first-in-class, orally available Polo-like kinase 1 (PLK1) inhibitor developed for the treatment of advanced solid tumors. PLK1 is a serine/threonine kinase critical for mitotic progression, making it a promising target in oncology . In a phase I dose-escalation study, this compound demonstrated a partial response (PR) in 2 out of 17 patients with advanced solid tumors, including a notable response in parotid gland carcinoma. Its pharmacokinetic profile is characterized by a long half-life, supporting sustained target inhibition . The compound has the molecular formula C₁₄H₂₄N₂O and a stereospecific structure, with key features including a tertiary-butylaminoethanol moiety and a chiral center influencing its binding affinity .
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-1496; MK1496; MK 1496. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Clinical Efficacy of PLK1 Inhibitors in Phase I Trials
- TAK-960 demonstrated PRs in parotid and small-cell lung cancer (SCLC) in phase I, though its development in non-hematologic malignancies was terminated due to lack of efficacy . Notably, a separate phase III trial for advanced solid tumors is ongoing .
- GSK461364 and HMN-214 failed to elicit objective responses in solid tumors .
- Onvansertib (NMS-1286937) and TKM-080301 showed activity in specific contexts (e.g., adrenocortical carcinoma) but require combination therapies for efficacy .
Clinical Development Status
- TAK-960: Phase III ongoing for advanced solid tumors despite phase I termination in non-hematologic cancers .
- Onvansertib : Active in three phase I/II trials for AML, prostate cancer, and KRAS-mutant colorectal cancer .
- CYC 140 : Early-phase trials in hematologic malignancies .
Structural and Pharmacokinetic Properties
Table 3: Structural and Pharmacokinetic Comparison
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